(R)-2-Ethylmorpholine

Description

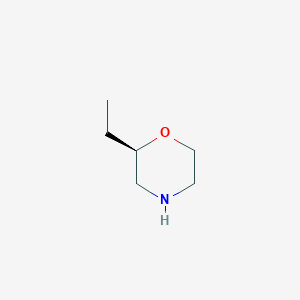

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNFMQJLAOONTP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649702 | |

| Record name | (2R)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313176-45-2 | |

| Record name | (2R)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chirality and Stereochemical Considerations in R 2 Ethylmorpholine Research

Enantiomeric Purity and Control in Synthesis of (R)-2-Ethylmorpholine

Achieving high enantiomeric purity is paramount in the synthesis of chiral compounds intended for pharmaceutical applications. thieme-connect.de The presence of an unwanted enantiomer can lead to reduced efficacy, different pharmacological effects, or even adverse reactions. Therefore, the development of synthetic methods that selectively produce the desired (R)-enantiomer of 2-Ethylmorpholine (B1591529) is a significant area of research.

Methods for Enantioselective Synthesis of Chiral Morpholine (B109124) Derivatives

Asymmetric catalysis has emerged as a powerful and efficient tool for the synthesis of chiral molecules, offering high levels of enantioselectivity and atom economy. nih.govresearchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

The success of asymmetric catalysis heavily relies on the design and application of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. For the synthesis of 2-substituted chiral morpholines, bisphosphine ligands with large bite angles have proven effective. nih.govresearchgate.netrsc.org The specific structure of the ligand, such as in the SKP–Rh complex, is crucial for achieving high enantioselectivity. nih.govrsc.org The design of these ligands often involves creating a specific three-dimensional pocket that preferentially accommodates one transition state over the other, leading to the desired enantiomer.

A notable example involves the use of rhodium catalysts with chiral phosphorus ligands like (R, R)-Et-DuPhos for the asymmetric hydrogenation of prochiral unsaturated compounds. ajchem-b.com The interaction between the substrate and the chiral catalyst is often subtle, with factors like hydrogen bonding playing a key role in achieving high enantiomeric excess. acs.org

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis

| Ligand Family | Specific Ligand Example | Application | Reference |

|---|---|---|---|

| Bisphosphine | (R,R,R)-SKP | Asymmetric hydrogenation of dehydromorpholines | nih.gov |

| Bisphosphine | (R, R)-Et-DuPhos | Asymmetric hydrogenation of enamides | ajchem-b.com |

| Diamine | (S,S)-Ts-DPEN | Asymmetric transfer hydrogenation of imines | acs.org |

| Bisoxazoline | (R,R)-PhBox | Enantioconvergent Kumada reactions | nih.gov |

| Phosphoramidite | Phosphoramidite Ligand | Enantioselective arylation of pyridinium (B92312) ions | rsc.org |

Transition-metal catalyzed reactions are a cornerstone of modern organic synthesis, and their application in the enantioselective synthesis of chiral morpholines is a significant area of development. researchgate.net Asymmetric hydrogenation is a particularly powerful method due to its high efficiency and atom economy. nih.gov

Rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully developed, yielding a variety of chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.govresearchgate.netrsc.org This "after cyclization" approach forms the stereocenter on a pre-existing morpholine ring precursor. nih.govrsc.org The choice of the metal catalyst is critical; for instance, nickel-catalyzed cross-coupling reactions have been employed for the enantioselective arylation of pyridinium ions to produce chiral dihydropyridines, which are precursors to piperidines, a related class of N-heterocycles. rsc.org

Table 2: Metal-Catalyzed Enantioselective Reactions for Chiral Heterocycle Synthesis

| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium | Bisphosphine | 2-Substituted Dehydromorpholine | 2-Substituted Chiral Morpholine | Up to 99% | nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium | Diamine | Cyclic Imine | 3-Substituted Morpholine | >95% | acs.org |

| Enantioconvergent Cross-Coupling | Nickel | Bis(oxazoline) | Racemic α-bromoketones | Enantioenriched ketones | Up to 95% | nih.gov |

| Enantioselective Allylic Amination | Palladium | Bisoxazoline | Olefin | Chiral Amine | 96% | acs.org |

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in asymmetric synthesis. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. williams.edu

This method involves attaching a chiral auxiliary to the substrate, performing the desired diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. williams.edu Oxazolidinones, developed by David Evans, are a prominent class of chiral auxiliaries that have been widely used in stereoselective aldol (B89426) reactions and alkylations. williams.edu For example, an N-propionyl oxazolidinone can be deprotonated to form a rigid chelated (Z)-enolate, which then undergoes alkylation from the less hindered face with high diastereoselectivity. williams.edu

Pseudoephedrine and pseudoephenamine are other versatile chiral auxiliaries that can direct the configuration of addition compounds. nih.gov The auxiliary guides the incoming group to a specific face of the molecule, leading to a high degree of stereocontrol. nih.gov While effective, this method is often less atom-economical than catalytic approaches as it requires stoichiometric amounts of the chiral auxiliary. rsc.org

Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. acs.orgresearchgate.net Enzymes operate under mild conditions and often exhibit exceptional levels of enantio-, regio-, and chemoselectivity. acs.org

For the production of chiral morpholines, biocatalytic methods can be employed in several ways. One common approach is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, leaving the other enantiomer in high enantiomeric purity. mdpi.com For instance, lipases can be used for the enantioselective acetylation of a racemic alcohol, allowing for the separation of the unreacted enantiomerically pure alcohol. mdpi.comnih.gov

Another powerful biocatalytic strategy is the asymmetric reduction of a prochiral ketone or imine to produce a chiral alcohol or amine, respectively. acs.org While specific examples for this compound are not detailed in the provided context, the general applicability of enzymes like ketoreductases and transaminases makes this a highly promising avenue for its enantioselective synthesis. The development of robust and stable biocatalysts, for example through immobilization on supports like metal-organic frameworks (MOFs), is an active area of research to enhance their industrial applicability. nih.govacs.org

Chiral Ligand Design and Application

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This approach leverages the inherent chirality of these natural building blocks to construct more complex chiral molecules, such as this compound. wikipedia.org The primary advantage of this method is the transfer of stereochemical information from the starting material to the final product, often with high efficiency and stereocontrol. wikipedia.org

Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org For the synthesis of morpholine derivatives, enantiopure starting materials like those derived from Boc-protected serine or 1,2-propanediol can be employed to impart the desired stereochemistry. thieme-connect.comthieme-connect.com For instance, the synthesis of enantiopure functionalized morpholine fragments can begin with readily available and optically active precursors. thieme-connect.comthieme-connect.com While specific examples detailing the synthesis of this compound directly from a chiral pool are not extensively documented in the provided results, the general principles of this strategy are well-established for producing chiral morpholines. thieme-connect.comthieme-connect.comnih.govsemanticscholar.org This involves forming the stereocenter either before, during, or after the cyclization to create the morpholine ring. nih.govsemanticscholar.org

Resolution Techniques for Enantiomeric Separation of this compound Precursors

When a chiral compound is synthesized without the use of a chiral catalyst or starting material, it typically results in a racemic mixture, which is a 50:50 mixture of both enantiomers. ardena.comspcmc.ac.in To obtain the desired this compound, this racemic mixture must be separated, a process known as resolution. spcmc.ac.inlibretexts.org

A classical and widely used method for resolving racemic mixtures of amines like 2-ethylmorpholine is through the formation of diastereomeric salts. ardena.comchiralpedia.comlibretexts.org This technique involves reacting the racemic base with a single enantiomer of a chiral acid, often referred to as a resolving agent. chiralpedia.comlibretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. ardena.comspcmc.ac.in

This difference in solubility allows for their separation by fractional crystallization. libretexts.orglibretexts.org One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other diastereomer dissolved in the mother liquor. chiralpedia.com After separation, the desired enantiomer can be recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. libretexts.org A common resolving agent for such separations is tartaric acid. mdpi.com The efficiency of the resolution can be influenced by factors such as the choice of resolving agent and the solvent system used for crystallization. chiralpedia.commdpi.com

Table 1: Key Aspects of Diastereomeric Salt Resolution

| Feature | Description |

| Principle | Conversion of a racemic mixture into a mixture of diastereomers with different physical properties. ardena.comspcmc.ac.in |

| Process | Reaction with a chiral resolving agent followed by fractional crystallization. libretexts.org |

| Requirement | The target molecule must have a functional group (e.g., an amine) capable of forming a salt. ardena.com |

| Separation | Based on the differential solubility of the resulting diastereomeric salts. chiralpedia.com |

| Recovery | The pure enantiomer is regenerated by breaking the diastereomeric salt. libretexts.org |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation of enantiomers. chiralpedia.combrussels-scientific.com These methods utilize a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. brussels-scientific.comeijppr.com

The separation is based on the differential interactions between the enantiomers of the analyte and the chiral stationary phase. brussels-scientific.comeijppr.com One enantiomer will interact more strongly with the CSP, leading to a longer retention time and its separation from the other enantiomer. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent chiral recognition abilities. eijppr.comphenomenex.com The choice of mobile phase is also crucial and can significantly influence the separation efficiency. phenomenex.comnih.gov For the separation of morpholine derivatives, various HPLC methods have been developed, often employing reverse-phase conditions. sielc.com

Table 2: Common Chiral Stationary Phases (CSPs) in Chromatography

| CSP Type | Description |

| Polysaccharide-based | Derivatives of cellulose and amylose, offering broad enantioselectivity. eijppr.comphenomenex.com |

| Protein-based | Utilizes the chiral recognition properties of proteins like human serum albumin (HSA). mdpi.com |

| Cyclodextrin-based | Cyclic oligosaccharides that can form inclusion complexes with enantiomers. nih.govbohrium.com |

| Pirkle-type | Brush-type phases with π-acidic or π-basic groups for chiral recognition. eijppr.com |

| Macrocyclic Antibiotic-based | Employs macrocyclic antibiotics as chiral selectors. eijppr.com |

Diastereomeric Salt Formation and Crystallization

Analytical Methodologies for Enantiomeric Excess Determination

After a chiral resolution or asymmetric synthesis, it is essential to determine the enantiomeric purity of the product. This is expressed as enantiomeric excess (ee), which is a measure of how much one enantiomer is present in excess of the other. pharmaguru.co

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of a chiral compound. pharmaguru.couma.es By using a chiral stationary phase, the two enantiomers can be separated into distinct peaks. The area under each peak is proportional to the concentration of that enantiomer. brussels-scientific.com The enantiomeric excess can then be calculated from the relative areas of the two peaks. sigmaaldrich.com Modern HPLC systems coupled with various detectors, such as UV-Vis or mass spectrometry, provide high accuracy and sensitivity for this analysis. uma.esnih.gov

Optical rotation is a physical property of chiral substances where they rotate the plane of polarized light. rudolphresearch.comuspbpep.com Enantiomers rotate light to an equal extent but in opposite directions. chemistrysteps.com A polarimeter is the instrument used to measure the angle of this rotation. wikipedia.org The specific rotation is a standardized value that is dependent on the compound, concentration, path length of the cell, temperature, and wavelength of the light used. rudolphresearch.comwikipedia.org

If the specific rotation of the pure enantiomer is known, the enantiomeric excess of a mixture can be determined by measuring its optical rotation. wikipedia.org A racemic mixture will have an optical rotation of zero, while an enantiomerically pure sample will exhibit the maximum specific rotation. libretexts.org However, this method is generally less accurate than chromatographic techniques for determining enantiomeric excess, especially for samples with low ee values. pharmaguru.co

NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in organic chemistry. ox.ac.uk However, standard NMR spectroscopy is inherently "achiral" or blind to chirality; under normal conditions, the NMR spectra of two enantiomers, such as this compound and (S)-2-Ethylmorpholine, are identical. nih.gov This is because enantiomers have the same physical and chemical properties in an achiral environment, including identical internuclear distances and bonding, which results in indistinguishable chemical shifts and coupling constants.

To overcome this limitation and enable the stereochemical assignment of chiral molecules like this compound, chemists employ specialized NMR techniques. These methods primarily involve converting the enantiomeric pair into diastereomers or placing them in a chiral environment, as diastereomers possess different physical properties and are therefore distinguishable by NMR.

Detailed Research Findings

Research into the stereochemistry of substituted morpholines has established several NMR-based approaches for stereochemical assignment. While direct spectral data for this compound is not extensively published, the principles are well-demonstrated with analogous substituted morpholines.

The primary strategies include:

Use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): This is the most common indirect method. A chiral amine like this compound can be reacted with a chiral reagent (CDA) to form a new covalent bond, resulting in a pair of diastereomers. For example, reacting a racemic mixture of 2-ethylmorpholine with a single enantiomer of a chiral acid would produce two diastereomeric amides, which would exhibit distinct NMR spectra. Similarly, chiral solvating agents can be added to the NMR sample to form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. A notable advanced technique involves using chiral metal complexes, such as a 19F-labeled palladium probe, to create diastereomeric complexes with chiral N-heterocycles. nih.gov The presence of the fluorine atom provides a sensitive NMR handle for distinguishing the enantiomers. nih.gov

¹H and ¹³C NMR Analysis of Diastereomers: Once diastereomers are formed, standard 1D and 2D NMR techniques can be used for analysis. In substituted morpholines, the ring typically adopts a preferred chair conformation. cdnsciencepub.com The orientation of the substituent at the C-2 position (axial or equatorial) significantly influences the chemical shifts of the ring protons and carbons. For a 2-substituted morpholine, an equatorial substituent generally results in a downfield shift for the C-2 and C-3 carbons compared to the unsubstituted morpholine. cdnsciencepub.com In the case of diastereomers formed from this compound, the different spatial arrangement of atoms leads to variations in the chemical environments of corresponding nuclei, resulting in different chemical shifts (Δδ) and coupling constants (ΔJ).

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY or 1D NOE experiments are powerful for determining the relative stereochemistry of substituents on the morpholine ring. nih.govuci.edu NOE detects through-space interactions between protons that are close to each other (typically < 5 Å). By observing which protons show an NOE correlation, the relative orientation of substituents (e.g., cis or trans) can be unambiguously assigned, which is a critical step in confirming the structure of a specific diastereomer. nih.gov

The table below summarizes key NMR experiments and their application in the stereochemical analysis of chiral morpholines.

| NMR Technique | Application in Stereochemical Assignment |

| ¹H NMR | Distinguishes diastereomers by differences in chemical shifts (δ) and coupling constants (J). Integration provides the ratio of diastereomers. |

| ¹³C NMR / DEPT | Distinguishes diastereomers by differences in carbon chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) helps identify CH, CH₂, and CH₃ groups. tecmag.com |

| Chiral Solvating/Derivatizing Agents | Induce chemical shift non-equivalence between enantiomers by forming transient diastereomeric complexes or stable diastereomers, allowing for their differentiation and quantification by NMR. nih.govfrontiersin.org |

| NOESY / ROESY | Determines relative stereochemistry by identifying protons that are close in space, confirming spatial relationships like cis or trans orientations in the morpholine ring. nih.gov |

The following table provides hypothetical ¹³C NMR chemical shift data for the diastereomeric products formed by reacting (R)- and (S)-2-Ethylmorpholine with a generic chiral derivatizing agent (CDA). The data illustrates the principle of chemical shift non-equivalence. The baseline shifts for the morpholine ring are inferred from studies on similar 2-substituted morpholines. cdnsciencepub.com

| Carbon Atom | Diastereomer 1 ((R)-Amide) δ [ppm] (Hypothetical) | Diastereomer 2 ((S)-Amide) δ [ppm] (Hypothetical) | Expected Difference (Δδ) |

| C-2 | 72.5 | 72.8 | ≠ 0 |

| C-3 | 52.1 | 52.5 | ≠ 0 |

| C-5 | 49.8 | 49.7 | ≠ 0 |

| C-6 | 67.3 | 67.2 | ≠ 0 |

| Ethyl-CH₂ | 28.4 | 28.7 | ≠ 0 |

| Ethyl-CH₃ | 10.9 | 11.1 | ≠ 0 |

Advanced Synthetic Methodologies and Chemical Transformations Involving R 2 Ethylmorpholine

(R)-2-Ethylmorpholine as a Chiral Building Block in Complex Molecule Synthesis

The utility of this compound as a chiral building block is a cornerstone of its application in synthetic chemistry. The term "chiral pool synthesis" refers to the strategy of using readily available, enantiomerically pure compounds, such as this compound, as starting materials to impart chirality to a target molecule, thereby avoiding the need for asymmetric synthesis or chiral resolution at a later stage. nih.gov This approach is particularly efficient for introducing specific stereocenters into complex structures. The inherent chirality of this compound, centered at the C-2 position, provides a reliable scaffold for constructing molecules with defined three-dimensional arrangements.

The synthesis of nitrogen-containing heterocycles is a significant area of focus in medicinal chemistry, as these structural motifs are prevalent in a vast array of natural products and pharmaceuticals. nih.govmdpi.comresearchgate.netrasayanjournal.co.in The morpholine (B109124) ring, a key feature of this compound, is a privileged pharmacophore found in numerous clinically approved drugs. sci-hub.se The incorporation of the this compound moiety into other heterocyclic systems can lead to novel compounds with enhanced biological properties.

The indole (B1671886) nucleus is another critical heterocyclic system frequently found in biologically active compounds. rsc.org The strategic combination of the morpholine and indole scaffolds has led to the development of potent therapeutic agents. For instance, a series of indole derivatives featuring N-ethylmorpholine moieties have been synthesized and evaluated as cannabinoid receptor 2 (CB2) agonists. nih.govnih.gov These compounds were designed to explore new avenues for anti-inflammatory and pain management therapies. nih.govresearchgate.net In these syntheses, the N-ethylmorpholine group is typically introduced via N-alkylation of an indole precursor with a suitable ethylmorpholine-containing electrophile. researchgate.net Molecular docking studies have revealed that the N-ethylmorpholine moiety plays a crucial role in the binding affinity and selectivity of these compounds for the CB2 receptor. nih.gov

Table 1: Synthesis of Indole Derivatives with N-Ethylmorpholine Moieties

| Precursor | Reagent | Product | Application |

|---|---|---|---|

| Indole-3-acetic acid | This compound, EDC, DMAP | N-((R)-2-ethylmorpholino)acetyl]indole | Intermediate for CB2 receptor agonists researchgate.net |

Imidazole (B134444) and thiazole (B1198619) are five-membered heterocyclic rings that are also prominent in a wide range of biologically active molecules, including antifungal and anticancer agents. nih.govscialert.net The synthesis of hybrid molecules that incorporate both an ethylmorpholine ring and an imidazole or thiazole nucleus represents a promising strategy for discovering new drug candidates. nih.govnih.govsioc-journal.cn Synthetic routes to these derivatives often involve multi-step sequences where the pre-formed ethylmorpholine moiety is coupled with precursors to the imidazole or thiazole ring. For example, morpholine-based thiazole analogues have been synthesized and shown to be inhibitors of bovine carbonic anhydrase-II. nih.gov In one study, an N-ethyl-morpholine derivative was identified as the most potent compound. nih.gov

Table 2: Synthesis of Imidazole and Thiazole Derivatives with Ethylmorpholine

| Heterocycle | Synthetic Strategy | Resulting Derivative | Potential Application |

|---|---|---|---|

| Thiazole | Reaction of morpholine-based thiosemicarbazones with phenacyl bromides | Morpholine-derived thiazoles | Carbonic anhydrase inhibitors nih.gov |

The this compound scaffold is a key component in the synthesis of a variety of biologically active compounds. sci-hub.se The morpholine ring itself is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. sci-hub.se The chiral ethyl group at the C-2 position provides an additional point of interaction with biological targets, which can enhance potency and selectivity. The incorporation of this scaffold can be seen in the development of kinase inhibitors and antimicrobial agents.

Beyond its role as a chiral building block, derivatives of this compound can also be employed as chiral catalysts or mediators in enantioselective reactions. msu.edu In this context, the chiral morpholine derivative influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. d-nb.infonih.gov This is a powerful strategy for accessing enantiomerically enriched compounds from achiral or racemic starting materials. mdpi.com While specific examples directly utilizing this compound as a catalyst are not extensively documented in the provided results, the principle of using chiral amines and their derivatives as organocatalysts is well-established for a variety of transformations, including Michael additions and aldol (B89426) reactions. d-nb.info

Indole Derivatives with N-Ethylmorpholine Moieties

Derivatization and Functionalization of the this compound Core

N-Substitution Reactions to Yield Novel Morpholine Derivatives

The nitrogen atom within the morpholine ring of this compound readily participates in nucleophilic substitution reactions, providing a straightforward route to a diverse array of N-substituted derivatives. ibchem.com This reactivity is fundamental to the construction of more complex molecules with potential applications in medicinal chemistry and materials science. rjptonline.orgresearchgate.net

The general principle of N-substitution involves the reaction of the secondary amine of this compound with an electrophilic species. Common electrophiles include alkyl halides, acyl chlorides, and other activated systems. These reactions typically proceed via an S\textsubscript{N}2 mechanism, particularly with primary alkyl halides, where the nucleophilic nitrogen attacks the electrophilic carbon, leading to the displacement of a leaving group. ulethbridge.carammohancollege.ac.inchemguide.co.uk

Key examples of N-substitution reactions include:

N-Alkylation: The reaction of this compound with alkyl halides, such as ethyl bromide, in the presence of a base like sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF), yields N-alkylated morpholines. For instance, N-ethyl-2-ethylmorpholine can be synthesized with a high yield.

N-Acylation: Acyl chlorides react with this compound in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), in a solvent like dichloromethane (B109758) (DCM) to produce N-acyl derivatives. A representative example is the synthesis of N-acetyl-2-ethylmorpholine.

The steric hindrance presented by the ethyl group at the C2 position can influence the reactivity of the morpholine nitrogen towards bulky electrophiles. This steric effect can be a critical factor in controlling the selectivity of these reactions.

Interactive Table: Examples of N-Substitution Reactions of this compound

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

| N-Alkylation | Ethyl bromide, NaH, THF, 60°C | N-Ethyl-2-ethylmorpholine | 85 |

| N-Acylation | Acetyl chloride, Et₃N, DCM, 0°C to RT | N-Acetyl-2-ethylmorpholine | 72 |

Modifications at the Ethyl Group or Morpholine Ring

Beyond N-substitution, the this compound scaffold can be further functionalized by modifying the ethyl group or the morpholine ring itself. These transformations open up possibilities for creating a wider range of structurally diverse compounds.

Modifications to the morpholine ring can be achieved through various synthetic strategies. For example, oxidation reactions can introduce new functional groups. The nitrogen atom can be oxidized to form N-oxides, which are valuable synthetic intermediates. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Additionally, ring-opening reactions, though less common for the stable morpholine ring, can be envisioned under specific conditions. Conversely, the synthesis of substituted morpholines can start from acyclic precursors, allowing for the introduction of various substituents on the ring. For instance, cis-2,3-disubstituted morpholines have been synthesized via palladium-catalyzed cyclization. rjptonline.org

The ethyl group at the C2 position also presents opportunities for chemical modification, although these are less frequently reported compared to N-substitutions. Potential modifications could involve reactions such as radical halogenation or oxidation at the ethyl group, leading to new derivatives with altered physical and chemical properties.

Spectroscopic and Structural Elucidation of this compound and its Derivatives

The characterization of this compound and its derivatives relies on a suite of spectroscopic and analytical techniques. These methods are essential for confirming the chemical structure, determining purity, and elucidating the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. msu.edu Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectra, the chemical shifts and coupling patterns of the protons provide insights into their local electronic environment and spatial relationships. ucl.ac.uk For example, the protons on the carbon adjacent to the nitrogen atom and the oxygen atom in the morpholine ring will have characteristic chemical shifts. The protons of the ethyl group will also exhibit distinct signals.

¹³C NMR spectroscopy is equally valuable, providing a signal for each unique carbon atom in the molecule. acs.orglibretexts.org The chemical shifts in ¹³C NMR are sensitive to the nature of the attached atoms and functional groups. For instance, carbons bonded to the electronegative nitrogen and oxygen atoms of the morpholine ring will appear at different chemical shifts compared to the carbons of the ethyl group. rsc.orglibretexts.org The chemical shifts of aromatic carbons in derivatives typically appear in the range of 120-150 ppm. libretexts.org

Interactive Table: Representative ¹³C NMR Chemical Shifts for a Morpholine Derivative

| Carbon Environment | Chemical Shift (δ) ppm |

| Morpholine-C3 | 53.2 |

| CH₂ | 63.0 |

| Morpholine-C2 | 66.5 |

| Aromatic/Thiazole Carbons | 110-167 |

Data for a morpholine-derived thiazole compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wiley.commsu.edu The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. wiley.com

For this compound and its derivatives, key IR absorptions include:

N-H Stretch: In the parent compound and its secondary amine derivatives, a characteristic N-H stretching vibration is observed.

C-O Stretch: The C-O-C ether linkage in the morpholine ring gives rise to a strong absorption band.

C-N Stretch: The C-N bond also has a characteristic stretching frequency.

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl group and the morpholine ring are typically observed in the 2850-3000 cm⁻¹ region. pressbooks.pub

When this compound is derivatized, new characteristic peaks will appear in the IR spectrum. For example, the formation of an N-acyl derivative will introduce a strong carbonyl (C=O) stretching absorption, typically in the range of 1630-1680 cm⁻¹. pressbooks.pubmasterorganicchemistry.com The presence of a C=C double bond in a derivative will show a stretching peak around 1630-1680 cm⁻¹. spectroscopyonline.com

Interactive Table: Key IR Absorption Frequencies for Morpholine Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (alkane) | 2850 - 2960 |

| C=O Stretch (amide) | 1630 - 1680 |

| C-N Stretch | 1020 - 1220 |

| C-O Stretch (ether) | 1070 - 1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound derivatives and for obtaining structural information through the analysis of fragmentation patterns. rsc.orgsigmaaldrich.com In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). nist.gov

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. asianpubs.org The fragmentation pattern is unique to a particular molecule and can be used to deduce its structure. For instance, the cleavage of the ethyl group or the fragmentation of the morpholine ring can lead to characteristic fragment ions.

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and conformation. rsc.orgsigmaaldrich.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. asianpubs.org

For chiral molecules like this compound and its derivatives, X-ray crystallography can unambiguously establish the (R) or (S) configuration at the stereocenter. It also provides precise information about bond lengths, bond angles, and torsional angles, revealing the conformation of the morpholine ring (which typically adopts a chair conformation) and the orientation of its substituents. asianpubs.orgnih.gov This detailed structural information is invaluable for understanding the molecule's properties and interactions.

Interactive Table: Example of Crystallographic Data for a Morpholine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1649(9) |

| b (Å) | 11.4456(10) |

| c (Å) | 11.7215(11) |

| α (°) | 107.413(8) |

| β (°) | 90.023(7) |

| γ (°) | 111.910(8) |

| Volume (ų) | 1197.52(19) |

Data for 4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine. asianpubs.org

Advanced Applications in Medicinal Chemistry and Chemical Biology

Role of (R)-2-Ethylmorpholine Moieties in Ligand-Receptor Interactions

Cannabinoid Receptor Agonism (CB2)

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is predominantly found in the peripheral immune system. nih.gov Its activation is associated with anti-inflammatory and analgesic effects without the psychotropic side effects linked to the cannabinoid receptor 1 (CB1). nih.govnih.gov This makes the CB2 receptor an attractive therapeutic target for various conditions, including pain and inflammation. nih.gov The this compound scaffold has been incorporated into novel CB2 agonists to enhance their efficacy and selectivity. nih.gov

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. In the context of CB2 agonists, the inclusion of an N-ethyl morpholine (B109124) ring has been a key strategy. nih.gov Research has shown that indole (B1671886) derivatives featuring an N-ethyl morpholine moiety exhibit significant CB2 receptor agonistic activity. nih.gov

A study focused on a series of indole derivatives with N-ethyl morpholine moieties led to the identification of several compounds with high affinity for the CB2 receptor at low nanomolar concentrations and excellent selectivity over the CB1 receptor. nih.gov For instance, compound 2 from this series demonstrated an EC50 value of 18.9 ± 4.5 nM for the CB2 receptor, which was more potent than the standard CB2 agonist GW405833 (EC50 = 50.7 ± 14.1 nM). nih.gov

The SAR studies revealed that both the indole ring and the N-ethyl morpholine moiety are crucial for the interaction between the ligand and the CB2 receptor. nih.gov Furthermore, the presence of an active hydrogen on the nitrogen atom of an amide linker was found to promote binding to the CB2 receptor. nih.gov These findings underscore the importance of the this compound structure in achieving potent and selective CB2 agonism.

Table 1: In Vitro Agonistic Activity of Selected this compound-Containing Compounds on CB2 Receptor

| Compound | R2 | R3 | R4 | EC50 (CB2, nM) | EC50 (CB1, nM) | Selectivity (CB1/CB2) |

|---|---|---|---|---|---|---|

| GW405833 | Image | CH3O | Image | 50.7 ± 14.1 | 16.1 x 10³ ± 5.9 x 10³ | >317 |

| 1 | Cl | H | H | 116.6 ± 41.6 | 79.8 x 10³ ± 28.7 x 10³ | >684 |

| 2 | OCH3 | H | H | 18.9 ± 4.5 | >10,000 | >529 |

| 3 | F | H | H | 25.3 ± 6.1 | >10,000 | >395 |

| 46 | H | H | F | 33.8 ± 8.2 | >10,000 | >296 |

| 53 | H | OCH3 | H | 45.1 ± 11.3 | >10,000 | >222 |

Data sourced from a study on indole compounds with N-ethyl morpholine moieties. nih.gov

To understand the binding mechanisms at a molecular level, computational studies, including molecular docking, have been employed. These studies have provided insights into the interactions between this compound-containing ligands and the CB2 receptor.

Docking studies performed with the crystal structure of the human CB2 receptor (PDB ID: 5TZY) have shown that the indole ring and the N-ethyl morpholine moiety of the ligands are key sites of interaction. nih.gov Specific amino acid residues within the receptor's binding pocket, such as Phe117, Phe87, Thr114, Met265, and Cys288, have been identified as forming crucial interactions with these ligands. nih.gov These computational findings align with and help to rationalize the observed SAR data, confirming the beneficial role of the ethylmorpholine group in ligand binding.

Structure-Activity Relationship (SAR) Studies of this compound-Containing CB2 Agonists

Carbonic Anhydrase (CA-II) Inhibition

Carbonic anhydrase II (CA-II) is a ubiquitous zinc-containing metalloenzyme that plays a vital role in numerous physiological processes, including pH regulation, respiration, and electrolyte balance. rsc.orgnih.gov It is a well-established therapeutic target for conditions like glaucoma and epilepsy. nih.gov The design of selective CA-II inhibitors is an active area of research, and the morpholine scaffold has emerged as a valuable component in this endeavor.

The strategic design of CA-II inhibitors often involves incorporating moieties that can interact with the enzyme's active site. Morpholine-based thiazoles have been synthesized and evaluated for their potential to inhibit bovine CA-II. rsc.org These compounds are designed to bind to the CA-II active site and block its catalytic function. rsc.org

In one study, a series of novel thiazole (B1198619) derivatives incorporating a morpholine moiety were synthesized. nih.gov The rationale was to leverage the favorable properties of both the thiazole and morpholine rings to enhance inhibitory activity and selectivity. rsc.org The synthesis of these compounds allows for systematic modifications to explore the SAR and optimize their inhibitory potential.

The inhibitory activity of the synthesized compounds against CA-II is determined through in vitro enzyme inhibition assays. These assays measure the extent to which a compound can block the enzymatic activity of CA-II.

A study on morpholine-derived thiazoles revealed that these compounds exhibited varying degrees of inhibitory action against bovine CA-II. rsc.org Notably, a 4-para-nitrophenyl N-ethyl-morpholine derivative, compound 24 , was identified as the most potent inhibitor in the series with an IC50 value of 14.68 μM. nih.gov The improved inhibitory activity was attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's physicochemical properties, leading to enhanced interaction with the enzyme. nih.gov

Kinetic studies of the most potent compounds have been performed to elucidate the mechanism of inhibition. For example, compound 24 was found to exhibit concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org

Table 2: In Vitro Inhibition of Bovine Carbonic Anhydrase II by Selected Morpholine-Derived Thiazoles

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| 7 | 4-para-phenyl | 37.20 |

| 17 | 4-para-chlorophenyl | 51.22 |

| 24 | 4-para-nitrophenyl N-ethyl-morpholine | 14.68 |

| Acetazolamide (Standard) | - | Not specified in this context |

Data from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. nih.govresearchgate.net

Kinetic Studies of CA-II Inhibition

Derivatives incorporating the morpholine structure have been investigated as inhibitors of carbonic anhydrase II (CA-II), a zinc-containing enzyme crucial for numerous physiological processes. researchgate.netrsc.org Kinetic studies are essential to understand the mechanism and potency of these inhibitors. For instance, a series of newly synthesized thiazole derivatives featuring a morpholine moiety were evaluated for their inhibitory action against bovine CA-II. researchgate.netrsc.org

The most potent compound from this series, a thiazole derivative incorporating a morpholine structure, was subjected to detailed kinetic analysis to determine its mechanism of action. researchgate.netrsc.org The study revealed that the compound exhibited concentration-dependent inhibition. researchgate.netrsc.org The inhibition constant (Kᵢ) for this potent derivative was determined to be 9.64 ± 0.007 μM. researchgate.netrsc.org This type of kinetic data is vital for structure-activity relationship (SAR) studies, guiding the strategic modification of the morpholine-based scaffold to enhance binding affinity and selectivity for the CA-II active site. researchgate.netrsc.org The primary sulfonamide group is known to be essential for CA inhibition, and compounds like Celecoxib and Valdecoxib, which contain this moiety, are also recognized for their potent CA inhibitory activities. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Morpholine-derived Thiazole 24 | Bovine Carbonic Anhydrase II (CA-II) | 9.64 ± 0.007 µM researchgate.netrsc.org |

| Acetazolamide (Reference) | Human Carbonic Anhydrase I (hCA I) | 278.8 ± 44.3 nM nih.gov |

| Acetazolamide (Reference) | Human Carbonic Anhydrase II (hCA II) | 293.4 ± 46.4 nM nih.gov |

Other Biological Activities and Pharmacological Targets

Beyond CA-II inhibition, derivatives of this compound have been explored for a range of other pharmacological activities. The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into molecules to improve pharmacokinetic properties or to interact with specific biological targets. sci-hub.seacs.org This versatility has led to its inclusion in compounds designed for antibacterial, anti-inflammatory, and anticancer applications.

Antibacterial Activity of this compound Derivatives

The morpholine moiety is a key structural feature in the development of new antibacterial agents. researchgate.net Research has shown that incorporating this heterocycle can lead to compounds with significant activity against various bacterial strains, including multi-drug resistant ones. acs.orgnih.gov

Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. acs.org For example, a series of inhibitors featuring substituted morpholines showed potent activity against Staphylococcus aureus, MRSA, and VISA, with Minimum Inhibitory Concentration (MIC) values often below 0.25 µg/mL. acs.org Specific compounds with bridged morpholines were also highly active against Gram-negative bacteria like E. coli, P. aeruginosa, and K. pneumoniae, with MIC values in the range of 1–8 µg/mL. acs.org Other studies on rhodanine-based amide derivatives and thiazolidine-2,4-diones have also reported moderate antibacterial effects. oatext.comnih.gov

| Compound Class | Bacterial Strain | Reported Activity (MIC) |

|---|---|---|

| Type I Topoisomerase Inhibitors (e.g., 7g, 7h) | E. coli, P. aeruginosa, A. baumannii, K. pneumoniae | 1–4 µg/mL acs.org |

| Type I Topoisomerase Inhibitors | S. aureus, MRSA, VISA | <0.03125 µg/mL acs.org |

| Type II Topoisomerase Inhibitors (e.g., 7j, 7r, 8c) | K. pneumoniae, A. baumannii, P. aeruginosa, E. coli | 2–16 µg/mL acs.org |

| Amphiphilic-cephalosporin (Compound 2d) | S. aureus (drug-susceptible) | 0.5 µg/mL nih.gov |

| Amphiphilic-cephalosporin (Compound 2d) | MRSA | 2-4 µg/mL nih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing an N-ethyl morpholine moiety has been a subject of significant investigation. nih.govnih.gov These derivatives often target key components of the inflammatory cascade, such as cannabinoid receptors or cyclooxygenase (COX) enzymes. nih.govnih.govresearchgate.net

One study focused on a series of indole derivatives with N-ethyl morpholine groups designed as selective agonists for the cannabinoid 2 (CB2) receptor, which is involved in modulating inflammation and pain. nih.gov The most active compound in this series demonstrated potent anti-inflammatory effects in a rat model of inflammatory hyperalgesia, significantly suppressing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in a dose-dependent manner. nih.gov Another line of research synthesized benzophenone-N-ethyl morpholine ethers and tested their anti-inflammatory activity using the carrageenan-induced hind paw oedema test in rats. nih.govresearchgate.net Several of these compounds exhibited significant inhibition of oedema, with the most active derivative showing 58.7% inhibition. nih.gov

| Compound Class/Name | Mechanism/Test Model | Key Finding |

|---|---|---|

| Indole derivative (Compound 2) | CB2 Receptor Agonist | Significantly decreased IL-1β, IL-6, and TNF-α levels. nih.gov |

| Benzophenone-N-ethyl morpholine ether (Compound 5f) | Carrageenan-induced rat paw oedema | 58.7% inhibition of oedema. nih.gov |

| Benzophenone-N-ethyl morpholine ether (Compound 5a) | Carrageenan-induced rat paw oedema | 55.5% inhibition of oedema. nih.gov |

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The morpholine heterocycle has been incorporated into numerous novel compounds evaluated for their potential as anticancer agents. researchgate.net These derivatives have shown cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. beilstein-journals.orgnih.govmdpi.com

Studies have demonstrated that the cytotoxic efficacy can be significant, with some compounds exhibiting potent activity at low micromolar concentrations. For example, semisynthetic derivatives of massarilactone D, an endophytic fungal metabolite, were evaluated for cytotoxicity. beilstein-journals.org Two derivatives, compounds 2 and 3, showed significant activity against a panel of cell lines including L929, KB-3-1, A549, PC-3, A431, SKOV-3, and MCF-7, with IC₅₀ values ranging from 3.51 to 32.73 μM. beilstein-journals.org Similarly, coumarin–triazole hybrids were tested against MCF7 breast cancer cells, with the most potent compound recording an IC₅₀ of 2.66 μM. rsc.org The activity of these compounds is often attributed to mechanisms such as the induction of apoptosis. rsc.org

| Compound/Class | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| Massarilactone D Derivative (Cpd 3) | MCF-7 (Breast) | 3.51 µM beilstein-journals.org |

| Massarilactone D Derivative (Cpd 2) | MCF-7 (Breast) | 7.09 µM beilstein-journals.org |

| Coumarin–triazole hybrid (LaSOM 186) | MCF-7 (Breast) | 2.66 µM rsc.org |

| Coumarin–triazole hybrid (LaSOM 190) | MCF-7 (Breast) | 3.06 µM rsc.org |

| Thieno[2,3-d]pyrimidine (Cpd 2) | MCF-7 (Breast) | 4.3 µg/mL (0.013 µM) mdpi.com |

Development of Prodrugs and Targeted Delivery Systems Utilizing this compound

The prodrug approach is a well-established strategy in medicinal chemistry to overcome limitations of active pharmaceutical ingredients, such as poor solubility, low bioavailability, or lack of site specificity. ijpsjournal.comglobalresearchonline.net A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. ijpsjournal.comeuropeanpharmaceuticalreview.com The this compound moiety can be a valuable component in the design of such systems.

Carrier-linked prodrugs involve covalently attaching the active drug to an inert carrier moiety, like morpholine, which can modify the drug's lipophilicity and aid its transport across biological membranes. globalresearchonline.net The active drug is then released via chemical or enzymatic hydrolysis. globalresearchonline.net The morpholine ring, due to its properties, can play a key role in improving the passage of drugs across barriers like the blood-brain barrier. acs.org

Furthermore, the this compound scaffold can be incorporated into enzyme-activated prodrug strategies for site-selective drug delivery. kuet.ac.bd This involves designing a prodrug that is activated by a specific enzyme that is overexpressed at the target site, such as a tumor. nih.govresearchgate.net For instance, an this compound-containing promoiety could be linked to a cytotoxic agent, rendering it inactive until it reaches cancer cells expressing a particular activating enzyme, thereby concentrating the therapeutic effect and reducing systemic toxicity. nih.govnih.gov This targeted approach enhances the therapeutic index of potent drugs. nih.gov

Investigation of Metabolic Pathways and Biotransformation of this compound-Containing Compounds

Understanding the metabolic fate of drug candidates is critical in their development. Biotransformation refers to the enzyme-catalyzed modification of compounds within a biological system. researchgate.neteolss.net For molecules containing the this compound scaffold, metabolic pathways can involve various reactions, although specific data on this compound itself is limited.

Microbial biotransformation is a powerful tool used to predict and generate potential mammalian metabolites of xenobiotics. mdpi.com This process uses microorganisms to catalyze chemical reactions on a given substrate. eolss.net By incubating an this compound-containing compound with selected microbial strains, it is possible to produce metabolites through pathways like regioselective oxidation or isomerization. researchgate.net This approach can generate significant quantities of metabolites for structural elucidation and biological testing, providing crucial insights into how the compound might be processed in vivo. researchgate.netmdpi.com Factors such as the solubility of the substrate and the culture conditions can significantly influence the efficiency and outcome of the biotransformation process. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.